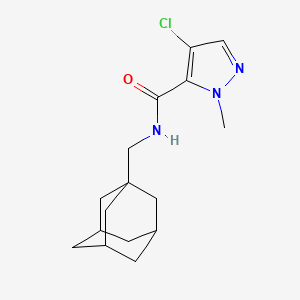![molecular formula C18H15BrCl2N4O2S B4375635 {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE](/img/structure/B4375635.png)
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE
Übersicht
Beschreibung
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of pyrazole, benzothiophene, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4-bromo-1-methyl-1H-pyrazole and 3,6-dichloro-1-benzothiophene. These intermediates are then subjected to acylation reactions to introduce the carbonyl groups, followed by coupling with piperazine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine
- **1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine
Uniqueness
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is unique due to its specific combination of functional groups and the presence of both pyrazole and benzothiophene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3,6-dichloro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N4O2S/c1-23-9-12(19)15(22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(21)11-3-2-10(20)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQFYBIGRZYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4375571.png)
![4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4375577.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375594.png)
![4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375600.png)
![4-CHLORO-1-METHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375603.png)
![N-(2-ADAMANTYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B4375604.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4375607.png)
![1-ETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4375611.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4375616.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4375621.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4375634.png)
